4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid
Overview
Description
4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with an imidazole derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while nucleophilic substitution can lead to various substituted imidazole derivatives .
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid
- 3-Hydroxy-4,4,4-trifluorobutyric acid
- 4,4,4-Trifluoro-3-hydroxy-3-methyl-butanoic acid
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid is unique due to the presence of both trifluoromethyl and imidazole groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the imidazole ring provides opportunities for specific interactions with biological targets .
Biological Activity
4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid is a fluorinated compound notable for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and an imidazole moiety, positions it as a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound through a detailed review of relevant studies, including data tables and case studies.
- Molecular Formula : C8H9F3N2O3
- Molecular Weight : 238.16 g/mol
- CAS Number : 871478-30-7
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioactivity. The presence of the imidazole ring contributes to the compound's ability to interact with biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Studies have indicated that derivatives of imidazole, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties. For instance:
- Activity against Bacteria : Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds often fall below 10 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Trifluoromethyl imidazole derivative | <10 | Staphylococcus aureus |
Trifluoromethyl imidazole derivative | <10 | Escherichia coli |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by studies that demonstrate its ability to inhibit pro-inflammatory cytokines in vitro. For example:
- Cytokine Inhibition : In models of inflammation induced by interleukin-1 (IL-1), related compounds have shown a reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been investigated through various preclinical studies:
- Cell Line Studies : Compounds with similar structural characteristics have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .
Case Studies
- Study on Cell Proliferation : A study evaluated the effects of a related trifluoromethyl imidazole derivative on cell proliferation in cancer models. The results indicated a significant decrease in cell viability at concentrations above 10 µM.
- In Vivo Models : In vivo studies using murine models have shown that administration of trifluoromethyl imidazole derivatives resulted in reduced tumor size and improved survival rates compared to controls .
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)6(15,3-4(13)14)5-11-1-2-12-5/h1-2,15H,3H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSITXNCMGQCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(CC(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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